Foreword: A Molecule at the Crossroads of Epigenetics and Drug Discovery
Foreword: A Molecule at the Crossroads of Epigenetics and Drug Discovery
An In-depth Technical Guide to N-Hydroxy-4-(trifluoromethyl)benzamide
N-Hydroxy-4-(trifluoromethyl)benzamide represents a confluence of key motifs in modern medicinal chemistry. As a member of the hydroxamic acid class, it possesses the critical zinc-binding functionality that underpins the activity of numerous metalloenzyme inhibitors. The inclusion of a trifluoromethyl-substituted phenyl ring further enhances its drug-like properties, influencing factors such as metabolic stability and target affinity. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its significant role as a histone deacetylase (HDAC) inhibitor. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecular entity.
Molecular Structure and Physicochemical Properties
Chemical Identity and Structure
N-Hydroxy-4-(trifluoromethyl)benzamide is a synthetic organic compound featuring a central benzamide core. The key functional groups that dictate its chemical behavior are:
-
Aromatic Ring: A benzene ring substituted at the para-position (position 4) with a trifluoromethyl group (-CF₃).
-
Hydroxamic Acid Moiety: A -C(=O)NHOH group. This functional group is crucial for its primary biological activity.
The systematic IUPAC name for this compound is N-hydroxy-4-(trifluoromethyl)benzamide .
2D Chemical Structure:
Physicochemical Data
Precise experimental data for this specific molecule is not widely published. The following table summarizes key computed properties and data from closely related analogs to provide a working profile for laboratory use.
| Property | Value | Source / Note |
| Molecular Formula | C₈H₆F₃NO₂ | Calculated |
| Molecular Weight | 205.14 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Based on analogs like 4-(Trifluoromethyl)benzamide.[1] |
| Melting Point | Not specified. (Analog: 4-(Trifluoromethyl)benzamide melts at 185°C) | [1] |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General property of benzamides.[2] |
| pKa | Not specified. (Analog: Benzamide pKa is ~13 in H₂O) | [2] The hydroxamic acid moiety introduces acidity. |
Synthesis Protocol: A Self-Validating Approach
The most direct and reliable synthesis of N-Hydroxy-4-(trifluoromethyl)benzamide involves the reaction of an activated carboxylic acid derivative, 4-(trifluoromethyl)benzoyl chloride, with hydroxylamine. This method is robust and readily scalable.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Hydroxy-4-(trifluoromethyl)benzamide.
Step-by-Step Experimental Protocol
Materials:
-
4-(Trifluoromethyl)benzoyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Free Hydroxylamine: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water. In a separate flask, prepare a solution of potassium carbonate (1.5 equivalents) in water. Slowly add the K₂CO₃ solution to the hydroxylamine solution. Expertise & Experience: This in-situ generation of free hydroxylamine from its more stable salt is critical. The base neutralizes the HCl, liberating the nucleophilic NH₂OH needed for the reaction.
-
Reaction Setup: To the aqueous hydroxylamine solution, add an equal volume of CH₂Cl₂. Cool the biphasic mixture to 0 °C using an ice/water bath.
-
Acylation: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂.[3] Add this solution dropwise to the stirring, cooled hydroxylamine mixture over 15-20 minutes. Trustworthiness: Slow, cooled addition is crucial to control the exothermicity of the acylation reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed (typically 2-4 hours).
-
Workup and Extraction: Transfer the mixture to a separatory funnel. If a precipitate (the product) has formed, it may need to be dissolved by adding more ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine. Expertise & Experience: The acid wash removes any unreacted base (like TEA) and the free hydroxylamine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-Hydroxy-4-(trifluoromethyl)benzamide.
Biological Activity and Mechanism of Action
Role as a Histone Deacetylase (HDAC) Inhibitor
N-Hydroxy-4-(trifluoromethyl)benzamide belongs to the hydroxamate class of HDAC inhibitors (HDACis).[4][5] HDACs are a family of enzymes that play a central role in epigenetic regulation by removing acetyl groups from lysine residues on histone proteins.[4][5][6] This deacetylation leads to chromatin condensation, making the DNA less accessible to transcription factors and resulting in gene silencing.[4][7]
By inhibiting HDACs, N-Hydroxy-4-(trifluoromethyl)benzamide prevents this deacetylation process. The accumulation of acetylated histones causes the chromatin structure to relax (euchromatin), allowing for the transcription of previously silenced genes, including critical tumor suppressor genes like p21.[4][7][8] This mechanism is the foundation for the investigation of HDACis as anti-cancer agents.[4][5]
Core Mechanism: Zinc Chelation
The activity of N-Hydroxy-4-(trifluoromethyl)benzamide and other hydroxamate-based inhibitors stems from their classic pharmacophore model, which consists of a cap group (the trifluoromethyl-phenyl ring), a linker (the amide bond), and a zinc-binding group (the hydroxamic acid).[6]
The core mechanism of action is the chelation of the Zn²⁺ ion located deep within the active site of the HDAC enzyme.[4][8] The hydroxamic acid moiety acts as a potent bidentate ligand, coordinating with the zinc ion through its carbonyl oxygen and hydroxyl oxygen atoms.[5] This strong interaction effectively blocks the enzyme's active site, preventing it from binding to its natural substrate (acetylated lysine residues) and inhibiting its catalytic activity.[4]
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action for hydroxamic acid-based HDAC inhibitors.
Spectroscopic Characterization Profile
Authenticating the structure of the synthesized N-Hydroxy-4-(trifluoromethyl)benzamide is paramount. The following are the expected spectral characteristics.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded compared to those ortho to the -CF₃ group. The para-substitution pattern will result in a characteristic AA'BB' system, often appearing as two distinct doublets.
-
N-H and O-H Protons: Two broad, exchangeable singlets, likely in the δ 9.0-11.0 ppm range. Their exact chemical shift is highly dependent on solvent and concentration. These peaks will disappear upon addition of D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm range.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm with a large coupling constant (J_C-F).
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
N-H Stretch: A moderate absorption band in the same region, often overlapping with the O-H stretch.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.
-
C-F Stretches: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.
-
Safety, Handling, and Storage
As a research chemical, N-Hydroxy-4-(trifluoromethyl)benzamide should be handled with appropriate care. Safety data sheets (SDS) for analogous compounds provide a strong basis for safe handling protocols.
-
Hazard Classification: Based on related benzamides, this compound should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][9][10][11]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and safety goggles with side shields.[9][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[1]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[9]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
References
-
Qiu, T., & Su, M. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(13), 3257. MDPI. [Link]
-
Singh, S., et al. (2025, November 27). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Expert Opinion on Therapeutic Patents. [Link]
-
Li, H., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8823. MDPI. [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. PMC. [Link]
-
Liu, F., et al. (2011). (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o859. ResearchGate. [Link]
-
Liu, F., et al. (2011). (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o859. PMC. [Link]
-
Rajak, H., et al. (2016). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 26(22), 5543-5548. PMC. [Link]
-
Balaraman, K., et al. (2018). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Omega, 3(11), 16335-16347. [Link]
-
Tekchand, K., & Gosh, R. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India. [Link]
-
Biological Magnetic Resonance Bank. bmse000668 Benzamide. BMRB. [Link]
-
Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. [Link]
-
PubChem. 4-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-hydroxy-4-methylbenzamide. National Center for Biotechnology Information. [Link]
-
Wagner, F. F., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Bioorganic & Medicinal Chemistry Letters, 23(21), 5868-5871. PubMed. [Link]
-
PubChem. 4-Trifluoromethylbenzamidoxime. National Center for Biotechnology Information. [Link]
-
Bressi, J. C., et al. (2010). Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145. PubMed. [Link]
-
Wikipedia. Benzamide. Wikipedia. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.at [fishersci.at]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
